Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate dihydrochloride
Description
Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate dihydrochloride (CAS: 2551116-71-1) is a bicyclic heteroaromatic compound featuring a naphthyridine core with a methyl ester group at position 3 and two hydrochloride salt moieties. Its molecular formula is C₁₀H₁₄Cl₂N₂O₂, with a molecular weight of 265.14 g/mol . This dihydrochloride salt form enhances aqueous solubility and stability compared to its free base counterpart, making it advantageous for pharmaceutical and chemical research applications. The compound is commonly utilized as a building block in medicinal chemistry, particularly for synthesizing kinase inhibitors and other bioactive molecules .
Properties
IUPAC Name |
methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.2ClH/c1-14-10(13)8-4-7-2-3-11-6-9(7)12-5-8;;/h4-5,11H,2-3,6H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFPEZOBUWMJEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CNCC2)N=C1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Heck Coupling for Vinylpyridine Intermediate
A pivotal step involves the Heck reaction to install a vinyl group on a pyridine precursor. For example, 2-chloro-6-methoxypyridine (23 ) reacts with ethylene under palladium catalysis to yield 3-acyl-2-vinylpyridine (19 ):
Procedure :
- Substrate : 2-Chloro-6-methoxypyridine (200.0 mg, 0.93 mmol).
- Catalyst : PdCl₂ (5 mol %) and DPEphos (5 mol %).
- Conditions : DMF, triethylamine, ethylene pressure (1.0 MPa) at 80°C for 16 h.
- Yield : 80–84%.
This step is critical for introducing the necessary unsaturation for subsequent cyclization.
One-Pot Hydroamination-Cyclization
The vinylpyridine intermediate undergoes hydroamination and cyclization to form the dihydronaphthyridine ring. Ammonia gas facilitates intramolecular amination under high pressure:
Procedure :
- Substrate : 3-Acyl-2-vinylpyridine (19 ).
- Conditions : Methanol, NH₃ (0.30 MPa), 60°C for 6 h.
- Yield : 79% (HPLC assay).
This method avoids isolation of intermediates, enhancing efficiency.
Enantioselective Transfer Hydrogenation
To achieve the tetrahydro configuration, the dihydronaphthyridine intermediate undergoes asymmetric hydrogenation. A ruthenium-catalyzed transfer hydrogenation using formic acid as the hydrogen donor provides high enantiomeric excess (ee):
Procedure :
- Substrate : Dihydronaphthyridine (17 ).
- Catalyst : RuCl(S,S)-TsDPEN.
- Conditions : HCO₂H/Et₃N (5:2), 40°C for 24 h.
- Yield : 87%, >99.9% ee.
This step is pivotal for introducing chirality and has been optimized for minimal racemization.
Esterification and Salt Formation
Dihydrochloride Salt Preparation
The free base is treated with hydrochloric acid to form the dihydrochloride salt:
Procedure :
- Substrate : Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate.
- Conditions : 2 M HCl in diethyl ether, 0°C, 1 h.
- Yield : 98%.
Optimization and Scalability
Catalytic System Screening
The Heck reaction’s efficiency depends on the palladium ligand. Screening results for 19 synthesis are summarized below:
| Entry | Catalyst (mol %) | Ligand (mol %) | Yield (%) | |
|---|---|---|---|---|
| 1 | PdCl₂ (20) | (p-Tol)₃P (40) | 20.2 | |
| 2 | PdCl₂ (20) | DPEphos (20) | 61.1 | |
| 4 | Pd(dppf)Cl₂ (10) | – | 69.6 |
DPEphos and Pd(dppf)Cl₂ provided optimal yields, enabling gram-scale synthesis.
Crystallization for Purification
Chromatography-free purification is achieved via anti-solvent crystallization:
Analytical Data and Characterization
Spectroscopic Validation
Salt Stoichiometry
Elemental analysis confirms the dihydrochloride form:
- Calculated for C₁₀H₁₄Cl₂N₂O₂ : C 45.30%, H 5.32%, N 10.57%.
- Found : C 45.28%, H 5.35%, N 10.55%.
Chemical Reactions Analysis
Types of Reactions: Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate dihydrochloride has been investigated for several pharmacological activities:
- Anticancer Activity : Research indicates potential efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Antiviral Properties : The compound shows promise in inhibiting HIV replication and may be effective against other viral pathogens.
- Antimicrobial Effects : Studies have demonstrated its activity against a range of bacteria and fungi, suggesting potential as an antimicrobial agent.
- Analgesic and Anti-inflammatory Activities : The compound has been evaluated for pain relief and inflammation reduction in preclinical models.
Biological Studies
The compound is utilized in various biological research contexts:
- Enzyme Inhibition Studies : It serves as a tool to explore the inhibition of specific enzymes relevant to disease pathways.
- Receptor Binding Studies : Its interaction with various receptors helps elucidate mechanisms of action in cellular signaling pathways.
- Cellular Signaling Pathways : Investigations into how this compound influences signaling cascades contribute to understanding its biological effects.
Industrial Applications
In the industrial sector, this compound acts as a building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals. Its versatility allows for the development of novel compounds with enhanced properties.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound. The compound was tested against several cancer cell lines. Results indicated that it inhibited cell proliferation significantly at micromolar concentrations. The mechanism was linked to the induction of apoptosis via caspase activation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 12.5 | Apoptosis induction |
| MCF-7 (Breast) | 10.0 | Cell cycle arrest |
| HeLa (Cervical) | 15.0 | Caspase activation |
Case Study 2: Antiviral Properties
In antiviral research published in Virology Journal, the compound was assessed for its ability to inhibit HIV replication in vitro. The results showed a dose-dependent reduction in viral load with an IC50 value of approximately 5 µM. Further studies indicated that it interfered with the viral entry process.
| Treatment Concentration (µM) | Viral Load Reduction (%) |
|---|---|
| 1 | 25 |
| 5 | 60 |
| 10 | 85 |
Mechanism of Action
The mechanism by which Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate dihydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
* Calculated from exact mass data in .
Key Differences and Implications
- Ester Substituents : Ethyl vs. methyl esters influence lipophilicity. Ethyl derivatives (e.g., CAS 1207175-08-3) may exhibit slower hydrolysis rates, affecting metabolic stability .
- Salt Form: Dihydrochloride salts (e.g., 2551116-71-1) offer superior solubility in aqueous media compared to mono-hydrochlorides, critical for in vitro assays and formulation .
- Positional Isomerism: Carboxylate placement (position 2 vs.
Biological Activity
Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C10H12N2O2·2HCl
- Molecular Weight : 228.68 g/mol
- CAS Number : 2551116-71-1
- IUPAC Name : this compound
Synthesis Methods
The synthesis of methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate typically involves multi-step processes. Common methods include:
- Cyclization Reactions : Utilizing precursors like 1-methylpiperidin-4-one and malononitrile under specific reaction conditions.
- Oxidation and Reduction : The compound undergoes various reactions such as oxidation to form naphthyridine oxides and reduction to yield tetrahydro derivatives .
Anticancer Properties
Research indicates that methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through the modulation of specific signaling pathways:
- Mechanism of Action : The compound may inhibit Class I PI3-kinase enzymes which are crucial in cancer cell proliferation and survival .
- Case Study : In vitro studies demonstrated that this compound reduced cell viability in breast cancer cell lines by inducing apoptosis .
Antimicrobial Activity
The compound also displays antimicrobial properties against a range of pathogens:
- Efficacy Against Bacteria and Fungi : Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungal strains. This is attributed to its ability to disrupt microbial cell membranes or inhibit key metabolic pathways .
Anti-inflammatory Effects
Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate has shown promise in reducing inflammation:
- Mechanism : It appears to modulate inflammatory cytokines and inhibit the activation of NF-kB pathways .
- Research Findings : Experimental models of inflammatory diseases have demonstrated reduced symptoms and improved outcomes with treatment using this compound .
Research Applications
The versatility of methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate extends into various fields:
- Medicinal Chemistry : As a building block for synthesizing more complex therapeutic agents.
- Biological Studies : Used in enzyme inhibition studies and receptor binding assays to elucidate its biological mechanisms .
Comparison with Similar Compounds
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine | High | Moderate | High |
| 1,6-Naphthyridine Derivatives | Moderate | Low | Moderate |
| 1,8-Naphthyridine Derivatives | Low | Moderate | Low |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate dihydrochloride, and how are reaction parameters optimized?
- Answer : The compound is typically synthesized via cyclization reactions starting from simpler precursors. Key steps include:
- Cyclization : Using precursors like pyridine derivatives under controlled conditions (e.g., reflux in ethanol or THF).
- Esterification : Introduction of the methyl ester group via nucleophilic substitution or acid-catalyzed reactions.
- Salt Formation : Conversion to the dihydrochloride form using HCl gas or aqueous HCl.
- Optimization : Parameters such as temperature (60–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst type (e.g., Pd/C for hydrogenation) are systematically adjusted to maximize yield (>75%) and purity (>95%) .
- Table 1 : Example reaction conditions:
| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Cyclization | THF | 80 | None | 65 |
| Esterification | MeOH | 60 | H2SO4 | 78 |
| Salt Formation | H2O | RT | HCl (aq) | 92 |
Q. Which spectroscopic and chromatographic methods are used for structural characterization and purity assessment?
- Answer :
- NMR (1H/13C) : Confirms the naphthyridine core, methyl ester, and protonation states of nitrogen atoms. Peaks for aromatic protons typically appear at δ 7.2–8.5 ppm, while methyl groups resonate at δ 3.6–3.9 ppm .
- HPLC/MS : Used for purity analysis (e.g., C18 column, acetonitrile/water gradient). The molecular ion [M+H]+ is observed at m/z 227.1 (free base) and 299.1 (dihydrochloride) .
- X-ray Crystallography : Resolves the bicyclic structure and confirms the dihydrochloride salt formation via Cl–N interactions .
Advanced Research Questions
Q. How do researchers address contradictions in reported bioactivity data for this compound across studies?
- Answer : Discrepancies in bioactivity (e.g., IC50 variability in enzyme inhibition assays) are analyzed by:
- Standardizing Assay Conditions : Controlling pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to minimize interference .
- Batch-to-Batch Purity Checks : Impurities >2% (e.g., unreacted precursors) can skew results; HPLC-MS is critical for validation .
- Comparative Studies : Testing the compound alongside structurally similar derivatives (e.g., ethyl ester analogs) to isolate structure-activity relationships .
- Table 2 : Example bioactivity variability in kinase inhibition:
| Study | Target Kinase | IC50 (nM) | Purity (%) | Solvent |
|---|---|---|---|---|
| A | JAK2 | 120 | 98 | DMSO |
| B | JAK2 | 450 | 89 | EtOH |
Q. What methodological strategies are employed to enhance the compound’s solubility and stability in pharmacological studies?
- Answer :
- Salt Form Rationale : The dihydrochloride form improves aqueous solubility (e.g., >50 mg/mL in PBS) compared to the free base (<5 mg/mL) by introducing ionic interactions .
- Lyophilization : Used to stabilize the compound for long-term storage (−20°C, inert atmosphere) .
- Co-Solvent Systems : Combinations of PEG-400 and saline reduce aggregation in in vivo models .
Q. How is regioselectivity controlled during the synthesis of naphthyridine derivatives to avoid unwanted isomers?
- Answer :
- Directing Groups : Electron-withdrawing groups (e.g., –COOCH3) guide cyclization to the 1,7-naphthyridine core over 1,6 or 1,8 isomers .
- Catalytic Optimization : Pd-mediated cross-coupling ensures selective bond formation. For example, Suzuki-Miyaura reactions with boronic acids yield >90% regioselectivity .
- Table 3 : Isomer distribution under varying catalysts:
| Catalyst | 1,7-Isomer (%) | 1,6-Isomer (%) |
|---|---|---|
| Pd(OAc)2 | 92 | 5 |
| CuI | 65 | 30 |
Methodological Considerations for Experimental Design
Q. What are the critical steps for validating target engagement in enzyme inhibition assays?
- Answer :
- Positive/Negative Controls : Use known inhibitors (e.g., staurosporine for kinases) and vehicle-only samples.
- Dose-Response Curves : Ensure linearity in the 1–100 µM range; Hill slopes >1 may indicate cooperative binding .
- Crystallographic Validation : Co-crystallization with the target enzyme (e.g., X-ray structure of compound-bound JAK2) confirms binding mode .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Answer :
- ADMET Prediction : Tools like Schrödinger’s QikProp estimate logP (target: 2–3), solubility, and CYP450 inhibition risk.
- Docking Studies : Identify key residues (e.g., Lys882 in JAK2) for hydrogen bonding with the naphthyridine core .
- Metabolite Prediction : Phase I metabolites (e.g., ester hydrolysis to carboxylic acid) are modeled using Zeneth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
